6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde
Description
Properties
Molecular Formula |
C16H12BrNO3S |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-(bromomethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H12BrNO3S/c17-9-12-6-7-15-13(11-19)10-18(16(15)8-12)22(20,21)14-4-2-1-3-5-14/h1-8,10-11H,9H2 |
InChI Key |
VJZNCHVUCMIXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)CBr)C=O |
Origin of Product |
United States |
Preparation Methods
Step A: Synthesis of 1H-Indole-3-carbaldehyde Derivative
The aldehyde functionality at the 3-position of the indole ring is commonly introduced via the Vilsmeier–Haack reaction , which involves formylation of the indole nucleus.
Procedure:
Anhydrous dimethylformamide (DMF) is used as the solvent, and phosphorus oxychloride (POCl3) is slowly added at 0–5 °C to generate the Vilsmeier reagent. Subsequently, a substituted aniline or indole precursor is added dropwise at low temperature, followed by stirring at room temperature and refluxing for 5–8 hours. The reaction mixture is then neutralized with saturated sodium carbonate solution to precipitate the indole-3-carbaldehyde derivative, which is filtered, dried, and recrystallized for purification.-
- Solvent: Anhydrous DMF
- Reagent: POCl3 (Vilsmeier reagent precursor)
- Temperature: 0–5 °C for reagent formation, reflux for reaction
- Workup: Neutralization with Na2CO3, filtration, recrystallization
Yield: Typically moderate to high, depending on substrate substitution.
Step B: N-Phenylsulfonylation of Indole Nitrogen
The introduction of the phenylsulfonyl group on the indole nitrogen is achieved by sulfonylation using phenylsulfonyl chloride under basic conditions.
Procedure:
The indole-3-carbaldehyde is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine or sodium hydride in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane). The reaction is typically carried out at 0 °C to room temperature. After completion, the mixture is quenched, extracted, and purified by recrystallization or chromatography.-
- Reagents: Phenylsulfonyl chloride, base (NaH or Et3N)
- Solvent: THF, DCM, or DMF
- Temperature: 0 °C to room temperature
- Purification: Recrystallization or silica gel chromatography
Yield: High yields are reported with careful control of reaction conditions.
Step C: Bromomethylation at the 6-Position
The bromomethyl group is introduced selectively at the 6-position of the indole ring, often via bromomethylation reactions using brominating agents such as N-bromosuccinimide (NBS) or bromomethyl halides.
Method 1: Bromomethylation Using NBS
The phenylsulfonylated indole-3-carbaldehyde is treated with NBS in an inert solvent (e.g., acetonitrile or dichloromethane) under controlled temperature (0–25 °C). The reaction proceeds via radical bromination at the benzylic methyl position, yielding the bromomethyl derivative. The product is isolated by solvent evaporation, extraction, and recrystallization.Method 2: Bromomethylation via Bromomethyl Halide Alkylation
Alternatively, the 6-methyl group on the indole can be brominated by reaction with bromomethyl halides under basic conditions (e.g., sodium hydride in THF). This method requires prior methylation at the 6-position, followed by bromination.-
- Reagents: NBS or bromomethyl halides
- Solvent: Acetonitrile, THF, or DCM
- Temperature: 0–25 °C
- Reaction time: 1–24 hours depending on method
- Purification: Extraction, drying, and recrystallization
Yield: Reported yields range from 80% to 96% depending on the exact procedure and scale.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| A | Vilsmeier–Haack formylation | POCl3 + DMF; reflux 5–8 h | Anhydrous DMF | 0–5 °C (reagent formation), reflux | Moderate to High | Neutralization with Na2CO3, recrystallization |
| B | N-Phenylsulfonylation | Phenylsulfonyl chloride + NaH or Et3N | THF, DCM, or DMF | 0 °C to RT | High | Purification by chromatography or recrystallization |
| C | Bromomethylation | NBS or bromomethyl halide + base (NaH) | Acetonitrile, THF, or DCM | 0–25 °C | 80–96 | Radical bromination or alkylation; careful control needed |
Research Findings and Optimization Notes
Reaction Control: The bromomethylation step requires careful temperature control to avoid overbromination or side reactions. Radical initiators or light may be used to facilitate NBS bromination.
Purification: Recrystallization from diethyl ether or ethyl acetate/petroleum ether mixtures is effective for isolating pure products.
Yields: Sodium hydride-mediated alkylation and bromomethylation in THF at low temperatures provide high yields (up to 96%) with good reproducibility.
Functional Group Compatibility: The phenylsulfonyl group stabilizes the indole nitrogen, preventing unwanted side reactions during bromomethylation.
Alternative Methods: Some patents describe the use of alternative sulfonylation agents and brominating conditions, but the above methods remain the most widely validated in literature.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The carbaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination at the benzylic position.
Sulfonyl Chlorides: Used for introducing the phenylsulfonyl group.
Formylation Reagents: Such as Vilsmeier-Haack reagent for introducing the carbaldehyde group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids from the oxidation of the carbaldehyde group.
Reduction Products: Alcohols from the reduction of the carbaldehyde group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Indole derivatives, including 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde, have shown promising anticancer properties. Research indicates that compounds with indole structures can target various biological pathways involved in cancer progression. For instance, studies have demonstrated that certain indole derivatives exhibit significant cytotoxicity against cancer cell lines, including lung and breast cancer cells, by inhibiting key proteins such as EGFR and CDK-2 .
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of a related indole derivative on A549 lung cancer cells, revealing an IC50 value of 2.66 μM. This compound also demonstrated robust inhibition of EGFR with an IC50 value of 34.1 nM, outperforming standard reference drugs . The mechanism involved apoptosis induction and cell cycle arrest, highlighting the potential of indole-based compounds in cancer therapy.
Synthetic Organic Chemistry
Building Block for Synthesis
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde serves as an essential building block in the synthesis of more complex molecules. Its bromomethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups .
Table: Synthetic Applications
Material Science
Polymerization Reactions
The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Research has explored the use of sulfonamide derivatives in creating advanced materials with tailored functionalities .
Antibacterial Properties
In addition to anticancer effects, compounds related to 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde have been reported to exhibit antibacterial activity. The presence of the phenylsulfonyl group is crucial for enhancing the compound's interaction with bacterial targets .
Case Study: Antibacterial Evaluation
A study highlighted the antibacterial efficacy of a similar sulfonamide derivative against various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde involves its reactive functional groups:
Bromomethyl Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity.
Phenylsulfonyl Group: Known to interact with various biological targets, including proteins and enzymes.
Carbaldehyde Group: Can form Schiff bases with amines, which may be relevant in biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Properties of 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde and Analogs
*Calculated based on molecular formula.
a) Bromomethyl vs. Bromo Groups
- The bromomethyl group (position 6 in the target compound) enables nucleophilic substitution reactions, making it valuable for alkylation or cross-coupling. In contrast, simple bromo substituents (e.g., in 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde ) are less reactive in such transformations.
- Example : The bromomethyl group in the target compound could facilitate Suzuki-Miyaura couplings, whereas the bromo group in CAS 1202766-19-5 would require harsher conditions.
b) Phenylsulfonyl vs. Alkyl/Substituted Benzyl Groups
- The phenylsulfonyl group at position 1 enhances electron-withdrawing effects, stabilizing the indole core and influencing solubility.
- Biological Relevance : The phenylsulfonyl group may improve pharmacokinetic properties by increasing hydrophilicity compared to lipophilic benzyl groups.
c) Carbaldehyde Functionalization
Physical and Spectral Properties
- Melting Points : The phenylsulfonyl-containing analog (CAS 337508-54-0) has a defined melting point (116–117°C) , while fluorinated or methoxylated derivatives often exhibit lower melting points due to reduced symmetry.
- Density and Boiling Points : Fluorinated derivatives like 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde show higher predicted density (1.60 g/cm³) and boiling points (373.6°C), reflecting stronger intermolecular interactions.
Structural Validation and Crystallography
- Software like SHELX is widely used for crystallographic analysis.
Biological Activity
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indole family, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail the synthesis, biological evaluations, and mechanisms of action of this compound.
Synthesis
The synthesis of 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde typically involves the reaction of indole with phenylsulfonyl chloride under basic conditions, followed by formylation at the 2-position. The bromomethyl group is introduced via bromination reactions, which can be tailored to achieve specific substituents on the indole ring.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds with similar structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. The Minimum Inhibitory Concentration (MIC) values for related compounds were found to be as low as 0.25 µg/mL, indicating strong antimicrobial properties .
- Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde | MRSA | TBD |
| 3-substituted indoles | MRSA | 16 |
| 6-methoxy-phenethyl-indole | C. neoformans | ≤0.25 |
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Compounds similar to 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde have demonstrated potent inhibition against various cancer cell lines .
- Table 2: Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde | A549 (Lung) | TBD |
| Indole derivatives | HeLa (Cervical) | ≤5 |
The mechanisms through which 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde exerts its biological effects are still under investigation. Preliminary findings suggest that it may disrupt cellular processes by interacting with specific enzymes or receptors involved in cell proliferation and survival.
Cytotoxicity and Selectivity
In cytotoxicity assays against human embryonic kidney cells (HEK293), several analogues exhibited low toxicity, indicating a favorable selectivity profile for targeting pathogenic cells while sparing normal human cells .
Case Studies
A recent study evaluated a series of indole derivatives, including those structurally related to 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. The results indicated that halogen substitution at specific positions on the indole ring significantly influenced both antimicrobial and anticancer activities. In particular, compounds with bromine substitutions showed enhanced activity against MRSA compared to their non-brominated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
